(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
Description
The compound (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(o-tolyl)methanone is a pyrazole-derived molecule featuring a 2-methoxyphenyl substituent at the pyrazole ring’s 1-position and an o-tolyl (2-methylphenyl) group attached via a methanone linker at the 4-position.
Properties
CAS No. |
618092-00-5 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[5-amino-1-(2-methoxyphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-3-4-8-13(12)17(22)14-11-20-21(18(14)19)15-9-5-6-10-16(15)23-2/h3-11H,19H2,1-2H3 |
InChI Key |
UVPTXBMAEKJFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3OC)N |
Origin of Product |
United States |
Biological Activity
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Information
- Molecular Formula : C18H17N3O2
- SMILES Notation : CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3OC)N
Anticancer Activity
Research has indicated that compounds related to this pyrazole derivative exhibit significant anticancer activity. Specifically, studies have demonstrated the following:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating a strong antiproliferative effect against these cells while showing minimal toxicity to normal fibroblasts (GM-6114) .
Table 1: Anticancer Activity Summary
The mechanism by which this compound exerts its anticancer effects is likely multifaceted:
- Inhibition of Key Enzymes : Analogous compounds have been identified as selective inhibitors of p38 MAP kinase, a critical pathway in cancer cell proliferation and survival. The binding interactions within the ATP-binding pocket of p38 MAP kinase suggest that structural modifications can enhance selectivity and potency .
- Structure-Activity Relationships (SAR) : The introduction of different substituents on the pyrazole ring has been shown to significantly affect biological activity. For example, variations at the N1 position can lead to a loss of antiproliferative activity, indicating the importance of specific functional groups in maintaining efficacy .
Case Studies
Several case studies have highlighted the biological potential of similar pyrazole derivatives:
- Compound RO3201195 : This compound was identified as a highly selective inhibitor of p38 MAP kinase with excellent oral bioavailability and was advanced into Phase I clinical trials due to its promising anticancer properties .
- Antioxidant Properties : Related pyrazole derivatives have also demonstrated antioxidant activity in various assays, suggesting potential applications in oxidative stress-related diseases, which often co-occur with cancer .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations:
Physicochemical Properties
- Density and Boiling Points: The halogenated analog in exhibits a higher predicted density (1.36 g/cm³) and boiling point (502°C) due to increased molecular mass and halogen interactions . The target compound’s lower molecular weight (~293.32) suggests reduced density and boiling point.
- pKa and Solubility: The amino group (pKa ~-0.39 in halogenated analogs ) likely remains protonated at physiological pH, enhancing water solubility. Methoxy groups further improve solubility compared to halogenated derivatives .
Crystallographic and Hydrogen-Bonding Patterns
The amino and methoxy groups in the target compound facilitate hydrogen-bonding networks, as described in ’s graph-set analysis. Halogenated analogs may instead rely on halogen bonds or π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
